N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling with a cyclohexane carboxamide derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole or tetrazole rings.
Reduction: This can be used to reduce any nitro groups present in the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular potential.
Uniqueness
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H23N7O/c1-14-12-15(2)26(22-14)17-8-6-16(7-9-17)21-18(27)19(10-4-3-5-11-19)25-13-20-23-24-25/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,21,27) |
InChI Key |
MEQGCFLXUSUNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4)C |
Origin of Product |
United States |
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